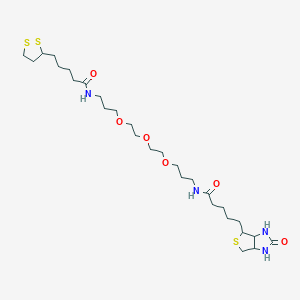![molecular formula C9H16Cl2N2OS B1384076 2-Amino-1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one dihydrochloride CAS No. 2060033-37-4](/img/structure/B1384076.png)
2-Amino-1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one dihydrochloride
Vue d'ensemble
Description
2-Amino-1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one dihydrochloride (2A1M2P1T5EDHC) is a novel synthetic compound with a wide range of potential applications in scientific research. It has been studied extensively in recent years, and its unique properties have been used to develop new methods of synthesis, as well as to explore its biochemical and physiological effects. In Additionally, potential future directions for research will be explored.
Applications De Recherche Scientifique
QSAR Analysis of Thiazole Derivatives A study by Drapak et al. (2019) focused on the QSAR (Quantitative Structure-Activity Relationship) analysis of thiazole derivatives. The research aimed to determine the parameters of the molecular structure of these derivatives and their antioxidant activities. The study provided a theoretical basis for designing new potential antioxidants (Drapak et al., 2019).
Synthesis of Dihydroisoxazoles Milinkevich et al. (2008) discussed the synthesis of 5-(thiazol-5-yl)-4,5-dihydroisoxazoles from 3-chloropentane-2,4-dione. The study highlighted the condensation of 3-chloropentane-2,4-dione with thioamides, leading to the formation of these compounds, and reported a 50-member library of various 5-(thiazol-5-yl)-4,5-dihydroisoxazoles (Milinkevich et al., 2008).
Antifungal and Antibacterial Activities A study by Ahluwalia et al. (1986) evaluated the antifungal and antibacterial activities of certain thiazole derivatives. The compounds showed marginal activity against various microorganisms, indicating their potential in antimicrobial research (Ahluwalia et al., 1986).
Bi-Heterocyclic Compounds Synthesis Abbasi et al. (2020) synthesized a new series of bi-heterocyclic compounds, including thiazole derivatives, evaluated for enzyme inhibition and cytotoxic behavior. The study indicated the potential of these compounds as anti-diabetic agents (Abbasi et al., 2020).
Corrosion Inhibition Performance Kaya et al. (2016) conducted a study on the corrosion inhibition performance of thiazole derivatives. The research utilized quantum chemical parameters and molecular dynamics simulations to predict the inhibition efficiency of these compounds against iron corrosion (Kaya et al., 2016).
Propriétés
IUPAC Name |
2-amino-1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS.2ClH/c1-5(2)9-11-6(3)8(13-9)7(12)4-10;;/h5H,4,10H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMRJNDTCVPTMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(C)C)C(=O)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one dihydrochloride | |
CAS RN |
2060033-37-4 | |
| Record name | 2-amino-1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B1383993.png)




![(7E)-7-[2-hydroxy-3-(6-hydroxy-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-4-oxocyclobut-2-en-1-ylidene]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5(13),8-dien-6-one](/img/structure/B1384001.png)

![{3-[(acetyloxy)imino]-2,3-dihydro-1H-isoindol-1-ylidene}amino acetate](/img/structure/B1384005.png)





